2-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
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Overview
Description
2-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is an organic compound that features both borate and sulfonamide groups. This compound is known for its high stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves nucleophilic and amidation reactions. The compound can be synthesized by reacting appropriate starting materials under controlled conditions, often involving catalysts and specific solvents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in the desired form .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different sulfonamide derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Employed in the study of enzyme inhibitors and specific ligand drugs.
Medicine: Investigated for its potential use in treating tumors, microbial infections, and as a component in anticancer drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to act as a nucleophilic attack site, interacting with various enzymes and proteins. This interaction can inhibit enzyme activity or modify protein function, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
What sets 2-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide apart from similar compounds is its unique combination of borate and sulfonamide groups. This combination provides the compound with distinct chemical properties, such as high stability and reactivity, making it particularly useful in various applications .
Properties
Molecular Formula |
C15H24BNO5S |
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Molecular Weight |
341.2 g/mol |
IUPAC Name |
2-methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H24BNO5S/c1-14(2)15(3,4)22-16(21-14)11-8-9-12(20-7)13(10-11)23(18,19)17(5)6/h8-10H,1-7H3 |
InChI Key |
ALCOSYYOERKUEX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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